molecular formula C10H13ClF3NO2 B8105654 (R)-2-Methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride

(R)-2-Methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride

Cat. No.: B8105654
M. Wt: 271.66 g/mol
InChI Key: HFFANYDTAOBZOX-FVGYRXGTSA-N
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Description

®-2-Methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride is a chiral amine compound that features a trifluoromethoxy group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride typically involves the use of transaminase-mediated chiral selective synthesis. This method utilizes transaminases, such as ATA-025, to carry out the chiral selective transamination of 1-(3-methylphenyl)ethan-1-one to produce the desired amine . The reaction conditions are optimized to achieve maximum conversion and yield, with parameters such as enzyme loading, substrate loading, temperature, and pH being carefully controlled .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts like transaminases in an industrial setting allows for a more environmentally friendly and efficient production process.

Chemical Reactions Analysis

Types of Reactions

®-2-Methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

®-2-Methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a tool for studying enzyme-catalyzed reactions and chiral selectivity.

    Medicine: It has potential pharmacological properties and is used in the development of new drugs.

    Industry: It is employed in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-Methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its binding affinity to certain receptors, leading to its pharmacological effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of both methoxy and trifluoromethoxy groups. These structural features contribute to its distinct pharmacological properties and its utility in various scientific research applications.

Properties

IUPAC Name

(1R)-2-methoxy-1-[3-(trifluoromethoxy)phenyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO2.ClH/c1-15-6-9(14)7-3-2-4-8(5-7)16-10(11,12)13;/h2-5,9H,6,14H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFANYDTAOBZOX-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC(=CC=C1)OC(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H](C1=CC(=CC=C1)OC(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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